molecular formula C23H20N4O3S B2615674 7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol CAS No. 446826-81-9

7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol

Cat. No.: B2615674
CAS No.: 446826-81-9
M. Wt: 432.5
InChI Key: WWTYYBWCJMFCHT-UHFFFAOYSA-N
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Description

7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core, a nitrophenyl group, and a tetrahydrobenzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a mixture of concentrated nitric and sulfuric acids.

    Formation of the Tetrahydrobenzo[d]thiazole Moiety: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a carbonyl compound under acidic conditions to form the tetrahydrobenzo[d]thiazole ring.

    Coupling Reactions: The final step involves coupling the nitrophenyl and tetrahydrobenzo[d]thiazole moieties to the quinoline core. This can be achieved through a Mannich reaction, where the quinoline derivative is reacted with formaldehyde and the amine derivative in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring, forming quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline and nitrophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline or nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential anti-cancer, anti-inflammatory, or antimicrobial properties. The presence of the nitrophenyl and tetrahydrobenzo[d]thiazole moieties suggests it could inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Nitrophenyl Derivatives: Compounds such as nitrobenzene and dinitrophenol, which have various industrial applications.

    Tetrahydrobenzo[d]thiazole Derivatives: Compounds like riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS).

Uniqueness

What sets 7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol apart is its combination of these three distinct moieties, which could confer unique biological activities and chemical reactivity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

7-[(3-nitrophenyl)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c28-22-17(11-10-14-6-4-12-24-21(14)22)20(15-5-3-7-16(13-15)27(29)30)26-23-25-18-8-1-2-9-19(18)31-23/h3-7,10-13,20,28H,1-2,8-9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTYYBWCJMFCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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